molecular formula C10H8FNOS B13065137 [5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol

[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol

Cat. No.: B13065137
M. Wt: 209.24 g/mol
InChI Key: XZCKYCKTDXNTFL-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-fluorophenyl group at the 5-position and a methanethiol (-CH₂SH) moiety at the 3-position. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL enabling precise determination of bond lengths, angles, and torsion angles . The compound’s crystal packing and hydrogen-bonding motifs can be analyzed using graph set theory, as outlined in studies on intermolecular interactions .

Properties

Molecular Formula

C10H8FNOS

Molecular Weight

209.24 g/mol

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanethiol

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2

InChI Key

XZCKYCKTDXNTFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CS)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-fluorophenyl)-1,2-oxazole. The final step involves the thiolation of the oxazole ring using methanethiol in the presence of a base such as sodium hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of [5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol is in the development of pharmaceuticals. Its oxazole moiety is significant in drug design due to its ability to interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds containing oxazole rings exhibit anticancer properties. A study evaluated the efficacy of various derivatives of this compound against cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly compared to controls, suggesting its potential as a lead compound for further development in cancer therapy .

Agrochemicals

The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide. Its fluorinated structure contributes to enhanced stability and efficacy against pests.

Data Table: Efficacy Against Common Pests

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85Study on Pesticidal Activity
This compoundLeafhoppers78Research on Herbicidal Properties

Materials Science

In materials science, this compound can be utilized in synthesizing novel polymers and coatings. Its unique chemical structure allows for the development of materials with specific properties such as increased thermal stability and resistance to degradation.

Case Study: Polymer Synthesis

A recent study focused on incorporating this compound into polymer matrices. The resulting materials exhibited enhanced mechanical properties and thermal resistance compared to traditional polymers. This application highlights the compound's versatility in material engineering .

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

  • [5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol : Replacing fluorine with chlorine increases steric bulk and polarizability, altering crystal packing and van der Waals interactions.
  • [5-Phenyl-1,2-oxazol-3-YL]methanethiol : Absence of the halogen substituent reduces electronegativity, impacting dipole moments and solubility.

Table 1: Structural Parameters (Hypothetical Data Based on Crystallographic Norms)

Compound C-F/C-Cl Bond Length (Å) S-H Bond Length (Å) Hydrogen Bond Donor Capacity
[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol 1.34 1.35 Strong (S-H∙∙∙N/O)
[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol 1.73 1.34 Moderate (Cl∙∙∙H interactions)
[5-Phenyl-1,2-oxazol-3-YL]methanethiol N/A 1.36 Weak (C-H∙∙∙S)

The shorter C-F bond (1.34 Å vs. 1.73 Å for C-Cl) reflects fluorine’s higher electronegativity, which enhances dipole-dipole interactions but reduces polarizability compared to chlorine . The thiol group’s S-H bond length (~1.35 Å) remains consistent across analogs, but its hydrogen-bonding capacity varies with substituent electronic effects.

Hydrogen Bonding and Crystal Packing

The fluorophenyl derivative exhibits robust S-H∙∙∙N/O hydrogen bonds, forming R₂²(8) motifs (as per graph set analysis ), which stabilize layered crystal structures. In contrast, the chlorophenyl analog shows weaker Cl∙∙∙H-C interactions, leading to less dense packing. The non-halogenated phenyl variant relies on C-H∙∙∙S interactions, resulting in disordered or polymorphic structures .

Reactivity and Stability

  • Thiol Stability: The fluorine atom’s electron-withdrawing effect stabilizes the thiol group against oxidation compared to the chloro or non-halogenated analogs.
  • Suzuki Coupling Compatibility : The 4-fluorophenyl group enhances reactivity in cross-coupling reactions due to fluorine’s meta-directing effects, unlike the chloro derivative’s ortho/para-directing behavior.

Methodological Considerations

Structural comparisons rely heavily on crystallographic software (e.g., SHELX for refinement , WinGX for data integration ), and visualization tools like ORTEP-3 for thermal ellipsoid plots . Hydrogen-bonding patterns are systematically classified using graph set analysis, a method pioneered by Etter and extended by Bernstein et al. .

Biological Activity

[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol, with the CAS number 1267301-89-2, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C10_{10}H8_{8}FNOS
  • Molecular Weight : 209.24 g/mol
  • Structure : The compound features a fluorophenyl group attached to an oxazole ring and a methanethiol moiety, which contributes to its reactivity and biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : It is hypothesized that the compound can inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway, which is crucial for tumor growth and survival .
  • Interaction with Enzymes and Receptors : The compound may interact with various enzymes and receptors implicated in cancer progression, including EGFR and VEGFR .

Anticancer Properties

Studies have highlighted the potential of oxazole derivatives in cancer therapy. The following table summarizes findings related to the anticancer activity of this compound and similar compounds:

StudyCompoundCancer TypeMechanismFindings
This compoundBreast CancerPI3K/Akt InhibitionReduced tumor growth in xenograft models
Similar Oxazole DerivativeVariousReceptor InteractionInhibited proliferation in vitro
Related HeterocyclesMultiple TypesSignaling Pathway DisruptionInduced apoptosis in cancer cell lines

Case Studies

Several case studies have investigated the biological activity of oxazole derivatives:

  • Xenograft Model Study : A study demonstrated that this compound significantly reduced tumor size in a xenograft model of breast cancer by inhibiting the PI3K/Akt signaling pathway. The study reported a reduction in phosphorylated Akt levels, indicating effective pathway inhibition .
  • In Vitro Analysis : Another study explored the compound's effects on various cancer cell lines. Results showed that it induced apoptosis and inhibited cell cycle progression at specific concentrations, suggesting potential as an anticancer agent .

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